PA-6 vs. Pentamidine: Superior Potency and Binding Affinity
In a direct head-to-head comparison, PA-6 exhibits significantly greater potency and higher channel binding affinity than its parent compound pentamidine (P). Using inside-out patch clamp electrophysiology on Kir2.1-expressing HEK-293 cells, PA-6 demonstrated an IC50 of 12–15 nM, compared to 170–190 nM for pentamidine, representing an approximately 10–15× improvement in potency [1]. Molecular modeling indicated that PA-6 possesses higher channel affinity with a calculated ΔG of -44.1 kJ/mol, versus -31.7 kJ/mol for pentamidine, attributed to reduced electrostatic interactions and enhanced lipophilic contacts within the cytoplasmic pore region [1].
| Evidence Dimension | IK1 inhibition potency (IC50) and binding affinity (ΔG) |
|---|---|
| Target Compound Data | IC50: 12–15 nM (human and mouse Kir2.x); ΔG: -44.1 kJ/mol |
| Comparator Or Baseline | Pentamidine: IC50 170–190 nM (Kir2.1); ΔG: -31.7 kJ/mol |
| Quantified Difference | 10–15× lower IC50; 12.4 kJ/mol more favorable binding energy |
| Conditions | Inside-out patch clamp on Kir2.1-expressing HEK-293 cells; molecular docking in Kir2.1 closed-state homology model |
Why This Matters
The 10–15× higher potency of PA-6 enables the use of lower working concentrations, reducing the risk of off-target effects and solvent-related artifacts in cellular and tissue-level electrophysiology experiments.
- [1] Takanari H, Nalos L, Stary-Weinzinger A, de Git KC, Varkevisser R, Linder T, Houtman MJ, Peschar M, de Boer TP, Tidwell RR, Rook MB, Vos MA, van der Heyden MA. Efficient and specific cardiac IK₁ inhibition by a new pentamidine analogue. Cardiovasc Res. 2013 Jul 1;99(1):203-14. doi: 10.1093/cvr/cvt103. PMID: 23625347. View Source
